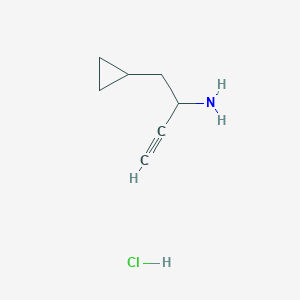![molecular formula C16H14FN3O3S2 B2843332 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 1904207-77-7](/img/structure/B2843332.png)
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide is an intriguing synthetic compound Its structure features a thieno[3,2-d]pyrimidin ring, a core component in many pharmacologically active molecules, linked to a fluoro-phenyl thioacetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide involves multiple steps:
Thieno[3,2-d]pyrimidin core construction: : Starting from thiophene, a series of nitration, reduction, and cyclization reactions generate the thieno[3,2-d]pyrimidin scaffold.
Side chain introduction: : Functionalizing the core with a 2,4-dioxo group using esterification and subsequent hydrolysis.
Final coupling: : Attaching the fluoro-phenyl thioacetamide via nucleophilic substitution under controlled conditions, such as a mild base in a polar solvent.
Industrial Production Methods
Industrial production scales up the synthesis using optimized reaction conditions to increase yield and purity. This may involve using automated reactors for precise control over temperature, pressure, and reaction time. Continuous flow chemistry could be applied to enhance efficiency and consistency.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation at the sulfur atom, potentially forming sulfoxides or sulfones under oxidative conditions.
Reduction: : Reductive environments may target the fluoro-phenyl group or the thieno[3,2-d]pyrimidin ring, though such reactions are less common.
Substitution: : The compound readily undergoes nucleophilic substitution at the thioacetamide moiety.
Common Reagents and Conditions
Oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) for oxidation reactions.
Reducing agents such as lithium aluminum hydride (LiAlH₄) for potential reduction, though conditions must be carefully controlled to prevent over-reduction.
Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents for nucleophilic substitution.
Major Products
Oxidation yields sulfoxides and sulfones.
Substitution reactions can produce a variety of derivatives depending on the nucleophile involved.
科学的研究の応用
Chemistry
In synthetic organic chemistry, N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide serves as a versatile intermediate for the development of new heterocyclic compounds.
Biology
Its structural features suggest potential as a lead compound in drug discovery, particularly for targets in cancer and infectious diseases.
Medicine
Early studies indicate this compound might exhibit inhibitory activity against certain enzymes or receptors, making it a candidate for anticancer and antiviral drug development.
Industry
The compound’s unique chemical properties can be harnessed in the creation of advanced materials, such as polymer science and nanotechnology applications.
作用機序
The compound’s mechanism of action likely involves interaction with specific molecular targets, such as enzymes involved in cell proliferation or viral replication. Its thieno[3,2-d]pyrimidin core can mimic natural substrates or inhibitors, interfering with biological pathways. The fluoro-phenyl thioacetamide group adds specificity, potentially enhancing binding affinity and selectivity.
類似化合物との比較
Similar compounds include other thieno[3,2-d]pyrimidin derivatives, such as:
2-amino-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin
2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide distinguishes itself with a more complex structure, incorporating both the fluoro-phenyl and thioacetamide functionalities. This unique configuration might offer enhanced biological activity and specificity, making it a promising candidate for further research and development.
特性
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2-(4-fluorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3S2/c17-10-1-3-11(4-2-10)25-9-13(21)18-6-7-20-15(22)14-12(5-8-24-14)19-16(20)23/h1-5,8H,6-7,9H2,(H,18,21)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVIUPHUMZNUGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{2-[(3,4-dichlorobenzoyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2843249.png)



![ethyl 3-(4-fluorophenyl)-1-(4-methylbenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/new.no-structure.jpg)

![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-D][1,4]diazepine](/img/structure/B2843255.png)



![N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2843266.png)
![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide](/img/structure/B2843268.png)

![5-[(3,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2843271.png)
